Cas no 518979-75-4 (Ethyl imidazo[1,5-a]pyridine-7-carboxylate)
Ethyl imidazo[1,5-a]pyridine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl imidazo[1,5-a]pyridine-7-carboxylate
- AKOS015998606
- s11651
- ethyliMidazo[1,5-a]pyridine-7-carboxylate
- CS-0368269
- A871133
- 518979-75-4
- DTXSID00476185
-
- MDL: MFCD19981647
- Inchi: 1S/C10H10N2O2/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8/h3-7H,2H2,1H3
- InChI Key: GGSSPIUIIVDMAE-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CN2C=NC=C2C=1)=O
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- Density: 1.22
- PSA: 43.60000
- LogP: 1.51100
Ethyl imidazo[1,5-a]pyridine-7-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl imidazo[1,5-a]pyridine-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029168872-1g |
Ethyl imidazo[1,5-a]pyridine-7-carboxylate |
518979-75-4 | 95% | 1g |
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| Chemenu | CM132400-1g |
ethyl imidazo[1,5-a]pyridine-7-carboxylate |
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| eNovation Chemicals LLC | Y0982480-5g |
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518979-75-4 | 95% | 5g |
$1300 | 2024-08-02 | |
| eNovation Chemicals LLC | K09232-250mg |
Ethyl imidazo[1,5-a]pyridine-7-carboxylate |
518979-75-4 | >95% | 250mg |
$325 | 2024-05-23 | |
| eNovation Chemicals LLC | K09232-1g |
Ethyl imidazo[1,5-a]pyridine-7-carboxylate |
518979-75-4 | >95% | 1g |
$420 | 2024-05-23 | |
| eNovation Chemicals LLC | K09232-5g |
Ethyl imidazo[1,5-a]pyridine-7-carboxylate |
518979-75-4 | >95% | 5g |
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| Chemenu | CM132400-1g |
ethyl imidazo[1,5-a]pyridine-7-carboxylate |
518979-75-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438939-250mg |
Ethyl imidazo[1,5-a]pyridine-7-carboxylate |
518979-75-4 | 95+% | 250mg |
¥2512.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438939-1g |
Ethyl imidazo[1,5-a]pyridine-7-carboxylate |
518979-75-4 | 95+% | 1g |
¥6192.00 | 2024-05-10 | |
| eNovation Chemicals LLC | Y0982480-5g |
ethyl imidazo[1,5-a]pyridine-7-carboxylate |
518979-75-4 | 95% | 5g |
$1300 | 2025-02-28 |
Ethyl imidazo[1,5-a]pyridine-7-carboxylate Suppliers
Ethyl imidazo[1,5-a]pyridine-7-carboxylate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Ethyl imidazo[1,5-a]pyridine-7-carboxylate
Ethyl imidazo[1,5-a]pyridine-7-carboxylate (CAS No. 518979-75-4): A Comprehensive Overview
Ethyl imidazo[1,5-a]pyridine-7-carboxylate, identified by its Chemical Abstracts Service (CAS) number 518979-75-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its core structure imparts remarkable pharmacological properties, making it a valuable scaffold for designing novel therapeutic agents.
The Ethyl imidazo[1,5-a]pyridine-7-carboxylate molecule consists of an imidazole ring fused to a pyridine ring, with an ester functional group at the 7-position. This structural configuration enables diverse interactions with biological targets, including enzymes and receptors. The compound's ability to modulate these interactions has led to its investigation in various preclinical studies aimed at identifying potential treatments for a range of diseases.
Recent advancements in medicinal chemistry have highlighted the significance of imidazopyridines in drug discovery. Researchers have been particularly interested in leveraging the inherent flexibility of the imidazo[1,5-a]pyridine scaffold to develop molecules with enhanced binding affinity and selectivity. The ester moiety in Ethyl imidazo[1,5-a]pyridine-7-carboxylate serves as a versatile handle for further chemical modifications, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of derivatives.
In vitro studies have demonstrated that derivatives of Ethyl imidazo[1,5-a]pyridine-7-carboxylate exhibit promising activity against several biological targets. For instance, research has shown that certain analogs can inhibit the activity of kinases and other enzymes implicated in cancer progression. Additionally, the compound has shown potential in modulating immune responses, making it a candidate for therapies targeting autoimmune and inflammatory conditions.
The synthesis of Ethyl imidazo[1,5-a]pyridine-7-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The development of efficient synthetic routes has been a key focus area for researchers aiming to streamline the production process and reduce costs.
One of the most compelling aspects of Ethyl imidazo[1,5-a]pyridine-7-carboxylate is its potential as a lead compound for drug development. By serving as a starting point for structure-activity relationship (SAR) studies, researchers can systematically modify its core structure to identify more potent and selective derivatives. These derivatives may then be tested in preclinical models to evaluate their therapeutic efficacy and safety profiles.
The pharmacological profile of Ethyl imidazo[1,5-a]pyridine-7-carboxylate is further enhanced by its ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drug discovery. This property makes it an attractive candidate for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have begun to explore its potential effects on neurotransmitter systems and its ability to modulate neuronal activity.
As research in this field continues to evolve, Ethyl imidazo[1,5-a]pyridine-7-carboxylate is expected to play a pivotal role in the discovery of novel therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical applications. The compound's unique chemical properties and broad biological activity make it a cornerstone in the ongoing quest to develop innovative treatments for human diseases.
The future prospects for Ethyl imidazo[1,5-a]pyridine-7-carboxylate are bright, with ongoing studies focusing on optimizing its pharmacological properties and exploring new therapeutic indications. Advances in computational chemistry and high-throughput screening technologies are expected to further enhance the efficiency of drug discovery programs incorporating this scaffold. By integrating these tools with traditional experimental approaches, researchers can accelerate the identification of promising candidates for further development.
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